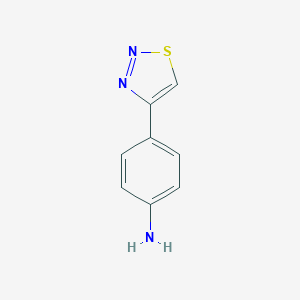

4-(1,2,3-Thiadiazol-4-yl)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRVSMARQRMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372296 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121180-51-6 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,2,3 Thiadiazol 4 Yl Aniline and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 4-(1,2,3-thiadiazol-4-yl)aniline reveals that the primary disconnection can be made at the C-C bond between the phenyl and thiadiazole rings, or by deconstructing the thiadiazole ring itself. The most common and practical approach involves the formation of the 1,2,3-thiadiazole (B1210528) ring from a suitable precursor already containing the aniline (B41778) or a protected aniline functionality.

The key precursors for the synthesis of the target molecule are typically derived from 4-aminoacetophenone or its protected derivatives. These precursors undergo chemical transformations to introduce the necessary functionalities for the subsequent cyclization to form the 1,2,3-thiadiazole ring.

Direct Synthesis Approaches to the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is a critical step in the synthesis of this compound. The Hurd-Mori reaction is a widely recognized and versatile method for this purpose. wikipedia.orgnih.gov This reaction involves the cyclization of α-acyl or α-tosyl hydrazones with thionyl chloride (SOCl₂). wikipedia.org

In a typical synthesis, a ketone, such as a derivative of 4-aminoacetophenone, is first converted to its corresponding hydrazone. For instance, reaction with semicarbazide (B1199961) generates a semicarbazone intermediate. mdpi.com This intermediate is then treated with thionyl chloride to effect the ring closure, yielding the 1,2,3-thiadiazole core. mdpi.com The regioselectivity of this reaction is a crucial aspect, and various modifications to the Hurd-Mori protocol have been developed to improve yields and substrate scope. mdpi.comorganic-chemistry.org

Alternative methods for the synthesis of the 1,2,3-thiadiazole ring include:

Reaction of N-tosylhydrazones with sulfur: This metal-free approach offers an improvement to the traditional Hurd-Mori reaction. mdpi.comorganic-chemistry.org

Reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189): This method proceeds efficiently at room temperature in ethanol (B145695). organic-chemistry.org

Visible light-catalyzed synthesis: Photocatalytic processes using catalysts like cercosporin (B1668469) can generate 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org

Iodine-mediated cyclization: A combination of iodine and dimethyl sulfoxide (B87167) can mediate the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org

Strategies for Aniline Moiety Integration

The aniline moiety can be introduced either before or after the formation of the 1,2,3-thiadiazole ring.

Pre-functionalization Strategy: The more common approach involves starting with a pre-functionalized aniline derivative, such as 4-nitroacetophenone. The nitro group serves as a masked amino group, which can be reduced to the aniline in a later step. For example, 4-(4-nitrophenyl)-1,2,3-thiadiazole (B1580414) can be synthesized and subsequently reduced to this compound. chemicalbook.com This strategy is advantageous as it protects the reactive amino group during the potentially harsh conditions of thiadiazole ring formation.

Post-functionalization Strategy: While less common, it is theoretically possible to introduce the amino group onto a pre-formed phenyl-1,2,3-thiadiazole scaffold through electrophilic nitration followed by reduction. However, the directing effects of the thiadiazole ring and potential side reactions make this a more challenging approach.

Derivatization Strategies on the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into three areas:

Modifications at the Aniline Nitrogen

The primary amino group of the aniline moiety is a versatile handle for a wide range of chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Formation of Schiff bases: Condensation with aldehydes or ketones to yield imines.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents. mdpi.comnih.gov

Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions relative to the amino group. byjus.com However, the thiadiazole ring is generally considered to be electron-withdrawing, which can deactivate the phenyl ring to some extent. The interplay of these electronic effects will govern the regioselectivity of electrophilic substitution reactions. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate reagents. byjus.com

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. byjus.com

It is important to note that the reaction conditions for these electrophilic substitutions need to be carefully controlled to avoid polysubstitution and potential side reactions, especially given the activating nature of the aniline's amino group. byjus.com

Derivatization at the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring itself can also be a site for derivatization, although it is generally less reactive towards electrophilic attack than the aniline-substituted phenyl ring. The carbon atom at the 5-position is the most likely site for substitution.

Knoevenagel Condensation: Functionalized 1,2,3-thiadiazoles, such as those bearing an aldehyde group, can undergo Knoevenagel condensation to form vinyl-substituted derivatives. uow.edu.auresearchgate.netmq.edu.au

Ring Contraction: Under certain photochemical conditions, 1,2,6-thiadiazines can undergo ring contraction to form 1,2,5-thiadiazole-3(2H)-one 1-oxides. nih.gov While not a direct derivatization of the 1,2,3-thiadiazole ring, this highlights the potential for ring system transformations.

Reaction Mechanism Elucidation

The formation of the 4-aryl-1,2,3-thiadiazole core, the central structural motif of this compound, is primarily achieved through established cyclization reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding the substrate scope. Two of the most prominent methods are the Hurd-Mori synthesis and the iodine-catalyzed cyclization of N-tosylhydrazones.

Hurd-Mori Synthesis:

The Hurd-Mori reaction is a classical and versatile method for synthesizing 1,2,3-thiadiazoles. wikipedia.orgresearchgate.net It involves the reaction of an N-acyl or N-tosylhydrazone, which has an adjacent α-methylene or α-methyl group, with thionyl chloride (SOCl₂). wikipedia.orgresearchgate.netmdpi.com

The proposed mechanism for the Hurd-Mori reaction initiates with the reaction of the hydrazone with thionyl chloride. This is followed by a cyclization step to form a five-membered ring intermediate. Subsequent elimination of sulfur dioxide and a proton leads to the formation of the aromatic 1,2,3-thiadiazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the starting hydrazone. mdpi.com For instance, the synthesis of pyrazole-based thiadiazoles commences with the reaction of pyrazolyl-phenylethanones with semicarbazide to form a semicarbazone intermediate. This intermediate then undergoes cyclization with thionyl chloride to yield the final 1,2,3-thiadiazole product. mdpi.com

Iodine-Catalyzed Cyclization of N-Tosylhydrazones:

A more recent and often preferred method involves the iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur. frontiersin.orgnih.govresearchgate.net This approach is noted for its operational simplicity and high step-economy, often proceeding in a one-pot fashion. frontiersin.orgnih.gov

The reaction mechanism is believed to commence with the α-iodation of the N-tosylhydrazone, catalyzed by iodine. This is followed by the elimination of a molecule of hydrogen iodide (HI) to generate a vinyl diazo-like intermediate. This intermediate then reacts with elemental sulfur. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid and excess sulfur atoms yield the final 4-aryl-1,2,3-thiadiazole. frontiersin.org In some variations of this method, dimethyl sulfoxide (DMSO) can act as both the solvent and a dual oxidant, which facilitates the regeneration of the iodine catalyst by oxidizing the HI formed during the reaction. frontiersin.orgnih.gov

Advanced Synthetic Techniques and Methodologies

To improve the efficiency, safety, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques have been explored. These include microwave-assisted synthesis, the use of novel catalytic systems, and the application of green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of various thiadiazole derivatives has been shown to benefit significantly from microwave irradiation. rsc.orgnih.govresearchgate.net

For instance, in the synthesis of related heterocyclic systems like benzotriazole (B28993) derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to minutes while increasing the product yield. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively documented in the compared literature, the well-established advantages of this technique in the synthesis of other thiadiazole and triazole derivatives strongly suggest its applicability and potential benefits for this specific compound. rsc.orgarkat-usa.org

Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzotriazole Derivatives | Conventional (Reflux) | 6 hours | 68% | nih.gov |

| Benzotriazole Derivatives | Microwave | 4 min 20 sec | 75% | nih.gov |

| 1,2,4-Triazole-3-carboxamides | Conventional | 12-16 hours | Not specified | rsc.org |

| 1,2,4-Triazole-3-carboxamides | Microwave | 30 minutes | High | rsc.org |

| 1,2,3-Thiadiazole-containing 1,2,4-Triazoles | Microwave | 15 minutes | Good | rsc.org |

The use of catalysts is central to many modern synthetic routes for 1,2,3-thiadiazoles, offering pathways with higher efficiency and selectivity under milder conditions. A range of catalysts has been investigated for the synthesis of 4-aryl-1,2,3-thiadiazoles.

Iodine-based catalysts are particularly prominent. Molecular iodine (I₂) in combination with an oxidant or a dual-purpose solvent like DMSO has been effectively used. frontiersin.orgnih.gov Tetrabutylammonium iodide (TBAI) has also been employed as a catalyst for the reaction between N-tosylhydrazones and sulfur, serving as a metal-free improvement to the Hurd-Mori reaction. mdpi.com Other catalytic systems include the use of copper chloride (CuCl₂) in conjunction with iodine. mdpi.com

Catalysts for the Synthesis of 4-Aryl-1,2,3-Thiadiazoles

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| I₂/DMSO | N-tosylhydrazones and Sulfur | One-pot, high step-economy, DMSO as dual solvent and oxidant. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| TBAI | N-tosylhydrazones and Sulfur | Metal-free conditions, practical and improved Hurd-Mori approach. mdpi.com | mdpi.com |

| I₂/CuCl₂ | Methyl ketones, p-toluenesulfonyl hydrazide, and KSCN | Good yields for aryl-substituted thiadiazoles. mdpi.com | mdpi.com |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua This includes the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods.

In the context of thiadiazole synthesis, several green approaches have been reported. The use of ethanol as a solvent at room temperature for the reaction of tosylhydrazones with ammonium thiocyanate is one such example. wikipedia.org Water has also been explored as a green solvent for some synthetic steps. researchgate.net

Solvent-free synthesis, or "neat" reactions, represent a significant advancement in green chemistry. Grinding techniques, where reactants are mixed in the solid state, have been successfully applied to the synthesis of some thiadiazole isomers, often in the presence of a solid support like basic alumina. nih.gov These methods not only reduce solvent waste but can also lead to shorter reaction times and higher yields.

The use of microwave irradiation, as discussed previously, is also a key principle of green chemistry due to its energy efficiency and ability to accelerate reactions. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Structural Elucidation of 4 1,2,3 Thiadiazol 4 Yl Aniline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the connectivity and environment of atoms. For analogues of 4-(1,2,3-thiadiazol-4-yl)aniline, ¹H and ¹³C NMR are fundamental in confirming their synthesized structures.

Proton NMR (¹H-NMR) is instrumental in identifying the chemical environment of protons within a molecule. In the analysis of this compound analogues, specific chemical shifts (δ) are indicative of the various proton-containing functional groups. For instance, in a series of thiazolidin-4-one analogues incorporating a thiadiazole moiety, singlet signals for the -NH protons were observed in the range of δ 12.04-12.53 ppm. biointerfaceresearch.com Aromatic protons typically appear as multiplets in the downfield region, generally between δ 6.52 and 8.38 ppm. biointerfaceresearch.com In other substituted 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts of aromatic protons have been reported at values such as δ 7.72 (doublet) and between δ 7.85–7.94 (multiplet). researchgate.net The amino protons (-NH₂) of compounds like 2-amino-5-methyl-1,3,4-thiadiazole (B108200) also produce characteristic signals. chemicalbook.com

Interactive Data Table: ¹H-NMR Chemical Shifts for Protons in this compound Analogues

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -NH | 12.04-12.53 | Singlet | biointerfaceresearch.com |

| Aromatic | 6.52-8.38 | Multiplet | biointerfaceresearch.com |

| Aromatic | 7.72 | Doublet | researchgate.net |

| Aromatic | 7.85-7.94 | Multiplet | researchgate.net |

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of a molecule. In the study of thiadiazole derivatives, distinct signals in the ¹³C-NMR spectrum correspond to the different carbon atoms in the aromatic rings and substituent groups. For example, in a series of 1,2,4-thiadiazole (B1232254) derivatives, carbon signals were observed at δ 118.6, 120.5, 124.3, and up to 175.5 ppm. researchgate.net The specific chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the nature and position of substituents on the aniline (B41778) and thiadiazole rings. For instance, in certain thiazolidin-4-one-thiadiazole hybrids, the carbon signals appeared at their predicted chemical shifts, confirming the successful synthesis of the target compounds. biointerfaceresearch.com

Interactive Data Table: ¹³C-NMR Chemical Shifts for Carbons in this compound Analogues

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| Aromatic/Heterocyclic | 118.6, 120.5, 124.3, 126.1, 127.3, 128.1, 128.4, 128.6, 130.3, 134.9, 149.4, 150.3, 160.6, 162.5, 164.6, 167.4, 175.5 | researchgate.net |

To further refine the structural assignment and understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex substituted analogues of this compound. ipb.pt For instance, 2D NMR experiments have been crucial in characterizing dimers of benzotriazoles and determining the conformation of substituted tetrahydrofurans. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. In the analysis of this compound analogues, characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum correspond to specific bond vibrations.

For example, the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. biointerfaceresearch.com The C-H stretching vibrations of the aromatic rings usually appear between 3000 and 3100 cm⁻¹. core.ac.uk The vibrational modes of the thiadiazole ring itself will also give rise to a unique fingerprint in the spectra. The analysis of these vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), to provide a more detailed assignment of the observed bands based on potential energy distribution (PED). nih.govnih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of the molecule. biointerfaceresearch.comcore.ac.uknih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | 3300-3500 | biointerfaceresearch.com |

| Aromatic C-H Stretching | 3000-3100 | core.ac.uk |

| Aliphatic C-H Stretching | 2850-2950 | core.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO). For analogues of this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic rings. The position and intensity of these bands are sensitive to the substituents on the molecule and the solvent used for analysis. Time-Dependent Density Functional Theory (TD-DFT) is often used to calculate the theoretical electronic transitions, which aids in the interpretation of the experimental UV-Vis spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. libretexts.org Unlike low-resolution mass spectrometry, which provides the molecular weight as a whole number, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the determination of the exact molecular formula because the masses of individual atoms are not integers. libretexts.org For analogues of this compound, obtaining an accurate mass measurement that matches the calculated exact mass provides unambiguous confirmation of the molecular formula, a crucial piece of data for structural validation. biointerfaceresearch.comresearchgate.netnih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The crystal packing of this analogue is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯N and C—H⋯N interactions, which link the molecules into sheets. chemmethod.comnih.govmdpi.com Furthermore, aromatic π–π stacking interactions with a centroid–centroid distance of 3.6750 (8) Å and N—H⋯π interactions contribute to the stability of the crystal lattice. chemmethod.comnih.govmdpi.com

The crystallographic data for 4-(1,2,4-Triazol-1-yl)aniline, an analogue of the subject compound, are summarized in the interactive table below.

Table 1: Crystallographic Data for 4-(1,2,4-Triazol-1-yl)aniline chemmethod.comnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈N₄ |

| Formula Weight | 160.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5488 (1) |

| b (Å) | 7.3656 (2) |

| c (Å) | 19.5477 (5) |

| β (°) | 99.416 (2) |

| Volume (ų) | 788.15 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.350 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Similarly, SCXRD studies on various 1,3,4-thiadiazole derivatives have provided definitive proof of their molecular structures, confirming the regiochemistry of reactions and the stereochemistry of the products. nih.govmdpi.com These studies are often complemented by computational methods to rationalize the observed experimental findings. nih.govmdpi.com

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity.

For a series of novel 1,3,4-thiadiazole derivatives, elemental analysis was performed to confirm their successful synthesis and purity. The results, which showed a high degree of correlation between the observed and calculated elemental compositions, are presented in the interactive table below.

Table 2: Elemental Analysis Data for Selected 1,3,4-Thiadiazole Analogues

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

|---|---|---|---|---|---|

| 3-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl) amino) propane-1-sulfonic acid | C₁₁H₁₃N₃O₃S₂ | Calculated | 44.13 | 4.38 | 14.04 |

| Found | 44.11 | 4.40 | 14.08 | ||

| 3-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl) amino) propane-1-sulfonic acid | C₁₁H₁₂N₄O₅S₂ | Calculated | 38.37 | 3.51 | 16.27 |

| Found | 38.39 | 3.56 | 16.22 | ||

| 3-((5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl)amino)propane-1-sulfonic acid | C₁₁H₁₄N₄O₃S₂ | Calculated | 42.02 | 4.49 | 17.82 |

| Found | 42.05 | 4.53 | 17.77 | ||

| 3-((5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl) amino) propane-1-sulfonic acid | C₁₂H₁₅N₃O₄S₂ | Calculated | 43.76 | 4.59 | 12.76 |

The consistent results from elemental analysis, in conjunction with spectroscopic data, provide a high level of confidence in the structural assignments of these thiadiazole analogues.

Computational Chemistry and Modeling Studies of 4 1,2,3 Thiadiazol 4 Yl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (such as HOMO-LUMO energy gaps), geometry, and reactivity descriptors of molecules. A thorough search for DFT studies specifically on 4-(1,2,3-thiadiazol-4-yl)aniline did not yield any dedicated research articles. Such a study would typically calculate optimized molecular geometry, orbital energies, and global reactivity parameters.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. This analysis is crucial for predicting how a molecule will interact with biological targets or other reagents. No published MEP analysis for this compound was found.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is critical for assessing potential therapeutic applications. There are no available studies that report the results of docking this compound into any specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model, data from a range of structurally similar compounds with measured biological activity is required.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. No CoMFA studies involving a training set of compounds that includes this compound have been identified in the literature.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. This requires a set of active molecules from which to derive the model. There is no evidence of pharmacophore models being developed from or for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, offering insights into their conformational landscape and flexibility. For molecules like this compound, which consists of a phenyl ring linked to a thiadiazole ring, MD simulations can elucidate the rotational dynamics around the central carbon-carbon bond and the flexibility of the aniline (B41778) group.

In typical MD simulations of heterocyclic compounds, the system is first energy-minimized to remove any unfavorable atomic clashes. nih.gov The system is then gradually heated to a desired temperature and equilibrated, followed by a production run where the trajectory of each atom is calculated over time by solving Newton's equations of motion. Analysis of this trajectory provides a wealth of information.

Key Research Findings from Analogous Systems:

Conformational Stability: Studies on related thiadiazole derivatives have utilized MD simulations to assess the stability of different molecular conformations. For instance, the root-mean-square deviation (RMSD) of the atomic positions over time can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes. mdpi.comresearchgate.net For this compound, a key aspect to investigate would be the dihedral angle between the phenyl and thiadiazole rings, which would likely fluctuate around an equilibrium value, indicating the most stable rotational isomer.

Flexibility and Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms can be analyzed to determine the flexibility of different parts of the molecule. In the case of this compound, one would expect the amine group protons and the two rings to exhibit different degrees of flexibility. MD simulations on similar systems have shown that terminal groups and linkers tend to have higher RMSF values, indicating greater motional freedom. nih.govresearchgate.net

While specific MD simulation data for this compound is not available, the table below illustrates the type of data that would be generated and analyzed to understand its conformational landscape.

| Parameter | Description | Expected Insights for this compound |

| RMSD | Root-Mean-Square Deviation of the molecule's backbone atoms from a reference structure over time. | Provides information on the overall stability of the simulation and whether the molecule reaches a stable conformational state. |

| RMSF | Root-Mean-Square Fluctuation of individual atoms over time. | Highlights the flexible regions of the molecule, such as the aniline's amino group and the rotational freedom between the two rings. |

| Dihedral Angle Analysis | Tracking the angle between the phenyl and thiadiazole rings. | Would reveal the preferred orientation of the two rings relative to each other and the energy barriers for rotation. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the aniline group and solvent molecules (in a solvated simulation). | Indicates the strength of solvent interactions and their influence on the molecule's conformation. |

Prediction of Spectroscopic Data and Comparison with Experimental Results

Density Functional Theory (DFT) has become a standard method for the accurate prediction of various spectroscopic properties of organic molecules. uctm.eduresearchgate.net By calculating the electronic structure of a molecule, DFT can provide theoretical spectra that, when compared with experimental data, serve as a powerful tool for structural confirmation and analysis. For this compound, DFT calculations would be invaluable in interpreting its experimental spectra.

Methodology for Spectroscopic Prediction:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. uctm.edunih.govnih.gov The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and even to distinguish between different isomers. nih.govnrel.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, resulting in a theoretical IR spectrum that can be compared with the experimental one. uctm.edu This comparison helps in assigning the vibrational modes to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netbiointerfaceresearch.com These calculations can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) within the molecule.

Illustrative Comparison of Predicted vs. Experimental Data:

Although a direct comparison of predicted and experimental spectroscopic data for this compound is not documented in the literature, numerous studies on related thiadiazole derivatives have demonstrated excellent correlation between DFT-predicted and experimentally measured spectra. uctm.edumdpi.comdergipark.org.trsapub.org The following table provides an illustrative example of how such a comparison would be presented, using experimental data for a structurally related compound as a template and indicating the expected level of agreement with DFT predictions.

| Spectroscopic Technique | Experimental Data (Example for a related bromo-benzo-thiadiazole derivative) mdpi.com | Predicted Data (Illustrative for this compound via DFT) | Correlation and Insights |

| ¹H NMR | δ 7.59 (d, 1H), 6.75 (d, 1H), 4.00 (dd, 2H), 3.71 (dd, 2H) | Predicted chemical shifts for aromatic and amine protons. Expected to be within 0.1-0.3 ppm of experimental values. nih.gov | High correlation would confirm the proton assignments and the overall molecular structure. |

| ¹³C NMR | δ 144.3, 141.3, 141.1, 127.5, 107.7, 95.3, 61.6, 45.6 | Predicted chemical shifts for all carbon atoms. Expected to be within 1-5 ppm of experimental values. nih.gov | Would validate the carbon framework of the molecule. |

| FT-IR | ν 3433, 2956, 2863, 1632, 1563, 1471 cm⁻¹ | Predicted vibrational frequencies for N-H, C-H, C=N, and C=C stretching and bending modes. Scaled frequencies are expected to show good agreement. uctm.edu | Allows for the detailed assignment of vibrational bands to specific molecular motions. |

| UV-Vis | λmax 248 nm, 386 nm | Predicted absorption maxima corresponding to electronic transitions. Expected to be within 10-20 nm of experimental values. researchgate.net | Provides insight into the electronic structure and the nature of the chromophores within the molecule. |

The successful application of these computational methods to a wide range of thiadiazole and aniline derivatives provides strong confidence that they would be equally effective in elucidating the structural and spectroscopic properties of this compound.

Investigation of Biological Activities and Structure Activity Relationships of 4 1,2,3 Thiadiazol 4 Yl Aniline Derivatives

Anticancer Activity Profiling

Derivatives of 4-(1,2,3-thiadiazol-4-yl)aniline have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. researchgate.netnih.gov The mechanism of their antitumor action is often multifaceted, involving the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov

Cytotoxicity Against Human Cancer Cell Lines

A number of studies have highlighted the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, analogs of combretastatin (B1194345) A-4, where the olefin group is replaced by a 1,2,3-thiadiazole (B1210528) ring, have shown varied cytotoxicity against human myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116) cell lines. nih.gov Similarly, certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been found to decrease the viability of human cervical carcinoma (HeLa) and osteosarcoma cells. researchgate.net

The nature of the substituents on the thiadiazole and aniline (B41778) rings plays a crucial role in determining the cytotoxic potency. For example, a series of 2-amido-1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against human leukemia HL-60, human ovarian cancer SK-OV-3, and human acute T lymphoblastic leukemia MOLT-4 cell lines. nih.gov In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were tested against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines, with the best activity observed against the MDA breast cancer cell line. nih.gov

Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have shown significant antiproliferative activity against HeLa, breast cancer MDA-MB-231, human pancreatic cancer PANC-1, and lung cancer A549 cell lines. nih.gov The cytotoxic activity of certain 1,3,4-thiadiazole derivatives was also determined against MCF-7 and MDA-MB-231 breast cancer cells, with some compounds showing stronger anti-proliferative activity against these cell lines compared to normal fibroblasts. mdpi.comresearchgate.net

Mechanistic Studies of Antitumor Action

The antitumor activity of thiadiazole derivatives is often linked to their ability to interfere with DNA replication processes, a characteristic attributed to the bioisosteric relationship between the thiadiazole ring and pyrimidine (B1678525). nih.govnih.gov Research into the specific mechanisms has revealed that these compounds can act on various molecular targets. For instance, some 1,2,3-thiadiazole derivatives that are analogs of combretastatin A-4 function by inhibiting tubulin polymerization. nih.gov Another identified target is the Hsp90 protein, with certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles showing a strong binding affinity. researchgate.net

Furthermore, studies have pointed towards the inhibition of protein tyrosine kinases, such as EGFR and HER-2, as a mechanism of action for some 1,3,4-thiadiazole derivatives. nih.gov The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. In silico studies have also suggested that the anticancer effects of some 1,3,4-thiadiazole derivatives may be linked to the activation of BAX proteins and the activities of Caspase 3 and Caspase 8. mdpi.comresearchgate.net

Apoptosis Induction and Cell Cycle Modulation

A significant aspect of the anticancer profile of this compound derivatives is their capacity to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov For example, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in glioma cells through the inhibition of Akt activity. nih.gov

The induction of apoptosis is a key indicator of effective anticancer agents. Studies have demonstrated that treatment with certain thiadiazole derivatives leads to an increase in the population of apoptotic cells, as confirmed by methods such as annexin-V staining and the activation of caspases. nih.gov This programmed cell death is often preceded by cell cycle arrest at specific phases, preventing the cancer cells from dividing and proliferating. u-szeged.hu For example, some new 5-aminosalicylate-4-thiazolinone hybrid derivatives have been shown to induce DNA damage, which in turn leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of thiadiazole derivatives has been well-documented. For instance, certain 1,3,4-thiadiazole derivatives have shown high potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. semanticscholar.org The nature of the substituent on the phenyl ring can significantly influence the antibacterial activity. Derivatives with electron-donating groups have been found to be more potent than those with electron-withdrawing groups. semanticscholar.org

Hybrid molecules incorporating the 1,2,4-triazole (B32235) and 1,3,4-thiadiazole moieties have also exhibited promising antibacterial effects. For example, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against a panel of both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov Similarly, ofloxacin (B1677185) analogues containing a 1,2,4-triazole ring showed antibacterial properties comparable to the parent drug against several Gram-positive and one Gram-negative pathogen. nih.gov

Antifungal Activity Against Fungal Strains

The antifungal properties of thiadiazole derivatives are also noteworthy. A number of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives have been identified as potent antifungal agents against various Candida species, including azole-resistant isolates, and molds. nih.govresearchgate.net One particular compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has shown high antifungal efficacy with low toxicity to human cells. nih.govresearchgate.net Its mechanism of action is believed to involve the disruption of cell wall biogenesis. researchgate.net

The structure-activity relationship is also evident in the antifungal context. For instance, in a series of 1,3,4-thiadiazole derivatives, those with electron-donating groups on the phenyl ring at position 3 showed high antifungal potency, which was diminished or eliminated when substituted with electron-withdrawing groups. semanticscholar.org However, it is important to note that not all thiadiazole derivatives exhibit broad-spectrum antifungal activity. For example, a series of newly synthesized 1,2,4-triazoles and 1,3,4-oxadiazoles were found to be largely inactive against Candida albicans. nih.gov

Mode of Action Studies for Antimicrobial Agents

The thiadiazole nucleus is a core component in a variety of compounds demonstrating a broad spectrum of antimicrobial activities. Derivatives of 1,3,4-thiadiazole, a structural isomer of 1,2,3-thiadiazole, have shown notable action against both bacterial and fungal pathogens. nih.gov These compounds are recognized for their therapeutic potential, with structural substitutions on the thiadiazole ring influencing their antimicrobial efficacy. nih.govmdpi.com The biological activity is partly attributed to the high in vivo stability conferred by the strong aromaticity of the thiadiazole ring system. nih.gov

While the precise mechanism of action for all thiadiazole-based antimicrobial agents is not fully elucidated, studies on related thiazole (B1198619) derivatives offer a potential model. The amphiphilic nature of some thiazole compounds, possessing both hydrophilic and hydrophobic properties, may facilitate their integration into the cell membranes of microorganisms. mdpi.com This embedding process can disrupt the membrane integrity, leading to the leakage of essential cytoplasmic contents, disturbing cell physiology, and ultimately causing cell death or apoptosis. mdpi.com This mechanism could explain the broad-spectrum activity observed against both Gram-positive and Gram-negative bacteria. mdpi.com

Screening of newly synthesized 1,3,4-thiadiazole derivatives has confirmed activity against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal species like Candida albicans. nih.govmdpi.com The antimicrobial effectiveness is often dependent on the specific substituents attached to the thiadiazole core, highlighting the importance of structure-activity relationship (SAR) studies in developing potent antimicrobial agents. nih.govneliti.com

Enzyme Inhibition Studies

Derivatives of the thiadiazole ring have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. nih.govnih.gov Its activity can lead to the accumulation of sorbitol, contributing to diabetic complications. Consequently, inhibiting aldose reductase is a key therapeutic strategy.

A series of novel 1,3,4-thiadiazole derivatives have been developed and shown to be potent inhibitors of aldose reductase. nih.gov In one study, all tested compounds exhibited significantly greater inhibitory potential against aldose reductase than the standard drug, epalrestat. nih.govresearchgate.net The most potent derivatives demonstrated inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range, representing a substantial improvement over the reference inhibitor. nih.gov

| Compound | Aldose Reductase IC₅₀ (nM) nih.gov | Aldose Reductase Kᵢ (nM) nih.gov |

| 6o | 20.16 ± 1.07 | 15.39 ± 1.61 |

| 6p | 31.17 ± 1.33 | 23.86 ± 2.41 |

| Epalrestat (Reference) | 265.00 ± 2.26 | 837.70 ± 53.87 |

This table displays the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) for selected 1,3,4-thiadiazole derivatives against Aldose Reductase, with Epalrestat as the reference compound.

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.govmdpi.com Thiadiazole derivatives have emerged as a promising class of α-glucosidase inhibitors, with many compounds showing potency far exceeding that of acarbose, a commonly used medication. nih.govnih.gov

Research into 1,3,4-thiadiazole-bearing Schiff base analogues and other hybrids has identified several compounds with exceptional inhibitory activity. nih.govnih.gov For example, certain analogues were found to be many times more potent than acarbose. nih.gov Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory action. For instance, the position of substituents like nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring can significantly alter the compound's potency. nih.govacs.org In some series, derivatives with a nitro group showed considerable inhibition profiles, while those with methoxy groups were less potent. acs.org

| Compound/Analogue | α-Glucosidase IC₅₀ (µM) | Reference |

| Analogue 8 | 1.10 ± 0.10 | nih.gov |

| Analogue 9 | 1.30 ± 0.10 | nih.gov |

| Analogue 4 | 2.20 ± 0.10 | nih.gov |

| Compound 9'b | 3.66 mM (3660 µM) | mdpi.comresearchgate.net |

| Compound 9n | 31.91 | nih.gov |

| Acarbose (Reference) | 11.50 ± 0.30 | nih.gov |

| Acarbose (Reference) | 13.88 mM (13880 µM) | mdpi.comresearchgate.net |

| Acarbose (Reference) | 844.81 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) of various thiadiazole derivatives against α-Glucosidase, compared to the reference drug Acarbose. Note the significant variation in reference values across different studies.

Carbonic anhydrases are a family of enzymes involved in various physiological processes. A series of heterocyclic mercaptans incorporating 1,3,4-thiadiazole rings have been evaluated for their ability to inhibit three human carbonic anhydrase (hCA) isozymes: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. Thiadiazole derivatives were generally found to be more active than related triazoles against all tested isozymes.

The inhibition constants (Kᵢ) varied depending on the specific derivative and the isozyme. For hCA I, Kᵢ values ranged from 97 nM to 548 µM. The range for hCA II was 7.9 µM to 618 µM, and for hCA IX, it was 9.3 µM to 772 µM. Notably, one derivative, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol, was identified as the first-ever selective inhibitor for hCA I, with a Kᵢ of 97 nM. This compound was significantly less effective against hCA II and hCA IX, demonstrating the potential for designing isozyme-specific inhibitors based on the thiadiazole scaffold.

| Isozyme | Inhibition Constant (Kᵢ) Range |

| hCA I | 97 nM - 548 µM |

| hCA II | 7.9 µM - 618 µM |

| hCA IX | 9.3 µM - 772 µM |

This table summarizes the range of inhibition constants (Kᵢ) for a series of 1,3,4-thiadiazole-thiol derivatives against three human carbonic anhydrase (hCA) isozymes.

Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Drug-1,3,4-thiadiazole hybrid compounds have been synthesized and assessed for their AChE inhibitory activity, revealing promising results.

All tested compounds in one study demonstrated selective inhibition of AChE in the nanomolar range. One of the most potent derivatives, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one, exhibited an IC₅₀ value of 18.1 ± 0.9 nM. This represents substantially better activity than the reference drug, neostigmine (B1678181) methyl sulfate (B86663), which has an IC₅₀ of 2186.5 ± 98.0 nM.

| Compound | AChE IC₅₀ (nM) |

| Compound 3b | 18.1 ± 0.9 |

| Neostigmine methyl sulfate (Reference) | 2186.5 ± 98.0 |

This table shows the half-maximal inhibitory concentration (IC₅₀) for a potent 1,3,4-thiadiazole derivative (Compound 3b) against Acetylcholinesterase (AChE), compared to the reference drug Neostigmine.

Central Nervous System (CNS) Activities

Thiadiazole derivatives have demonstrated a range of activities within the central nervous system, including neuroprotective, anticonvulsant, and CNS depressant effects. researchgate.netnih.govnih.gov

Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, such as 4BrABT and FABT, have highlighted their neuroprotective potential. nih.govnih.govresearchgate.net These compounds have been shown to protect neuronal cultures from neurotoxic conditions, such as those induced by glutamate (B1630785) or serum deprivation. nih.govresearchgate.net A key finding is that these derivatives can exert their protective effects at concentrations that are not toxic to normal cells like astrocytes and oligodendrocytes, and they may even act as trophic agents. nih.govnih.gov This suggests a potential application in mitigating neurotoxicity associated with chemotherapy. researchgate.net

Furthermore, a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their CNS effects. nih.gov Several of these compounds showed anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole-induced seizure models. nih.gov The same series also exhibited significant sedative-hypnotic and general CNS depressant activities. nih.gov The broad potential of thiadiazoles as CNS agents is further supported by reviews that identify them as promising scaffolds for anticonvulsant drugs. nih.govorientjchem.org

More recent research into the mechanism of CNS activity has explored thiazole-carboxamide derivatives as modulators of AMPA receptors, which are crucial for excitatory neurotransmission. mdpi.com These compounds were found to be potent inhibitors of AMPAR-mediated currents, effectively enhancing the deactivation rates of the receptors. mdpi.com This action suggests they could function as negative allosteric modulators, presenting a potential therapeutic strategy for neurological disorders characterized by excitotoxicity. mdpi.com

Anticonvulsant Activity Assessment

Derivatives of the thiadiazole scaffold have been extensively evaluated for their potential to manage epilepsy, a common neurological disorder characterized by recurrent seizures. nih.govnih.gov The search for novel antiepileptic drugs with improved selectivity and reduced toxicity is a continuous effort in medicinal chemistry. nih.gov Thiadiazole derivatives have shown promise in preclinical anticonvulsant screening models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govfrontiersin.org

For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles demonstrated protection against MES-induced seizures. nih.gov Similarly, various synthesized 1,3,4-thiadiazole derivatives were found to be active in both MES and scPTZ models, with some compounds showing potency comparable to standard drugs like phenytoin (B1677684) and carbamazepine. frontiersin.org One study highlighted that (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one was among the most active compounds. frontiersin.org Another series of 1,2,4-thiadiazoles showed that a compound with para-chloro substitution had the highest activity in the MES test. nih.gov

The anticonvulsant potential is not limited to the 1,2,4- and 1,3,4-thiadiazole isomers. Research on related heterocyclic systems, such as thiazole-bearing 4-thiazolidinones, which share structural similarities, has also yielded potent anticonvulsant agents. mdpi.com Compounds like 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent activity in both MES and PTZ models, underscoring the importance of the broader thiazole-containing chemical space in the development of new anticonvulsants. mdpi.com

| Compound Series | Test Model | Key Findings | Reference |

| 3-Aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | MES, scPTZ | All tested compounds showed protection in the MES test; some were active in the scPTZ test. | nih.gov |

| 1,3,4-Thiadiazole derivatives | MES, scPTZ | Four compounds were identified as highly active, comparable to phenytoin and carbamazepine. | frontiersin.org |

| 6-Substituted- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govfrontiersin.orgmdpi.comthiadiazoles | MES | 6-(4-chlorophenyl)- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govfrontiersin.orgmdpi.comthiadiazole was the most promising candidate. | nih.gov |

| Thiazole-bearing 4-Thiazolidinones | MES, PTZ | Compounds showed excellent anticonvulsant activity in both models. | mdpi.com |

Antidepressant and Anxiolytic Potential

The therapeutic investigation of thiadiazole derivatives extends to central nervous system (CNS) disorders beyond epilepsy, including depression and anxiety. A study focused on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives revealed significant antidepressant and anxiolytic properties. nih.gov By modifying substituents on the thiadiazole moiety, researchers identified compounds with efficacy comparable to the established drugs imipramine (B1671792) and diazepam. nih.gov

The most potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (designated 3k), exhibited a desirable mixed antidepressant-anxiolytic profile. nih.gov Further pharmacological assessment of this compound indicated a wide therapeutic window, with desired effects observed at doses significantly lower than those causing sedation or amnesia. nih.gov This suggests a promising avenue for developing new CNS agents with improved safety profiles. While research on other heterocyclic systems, like purinedione derivatives, also points towards antidepressant and anxiolytic effects through mechanisms like adenosine (B11128) A2A receptor antagonism, the intrinsic properties of the thiadiazole core remain a primary focus. nih.gov

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. nih.govejbps.com However, traditional NSAIDs are often associated with gastrointestinal side effects. nih.govnih.gov Thiadiazole derivatives have emerged as a promising class of anti-inflammatory agents, potentially offering a safer alternative. nih.govejbps.com

Several studies have demonstrated the in vivo anti-inflammatory effects of thiadiazole derivatives using the carrageenan-induced rat paw edema model. nih.govnih.gov For example, a series of 2,6-diaryl-imidazo[2,1-b] nih.govfrontiersin.orgmdpi.comthiadiazole derivatives were synthesized and evaluated, with some compounds showing better anti-inflammatory activity than the standard drug, diclofenac, and none exhibiting ulcerogenic activity. nih.gov Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. nih.govmdpi.com The ability of certain derivatives to selectively inhibit COX-2 over COX-1 is a critical factor in reducing gastrointestinal toxicity. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema | Good analgesic and fair anti-inflammatory activity with low ulcerogenic action. | nih.gov |

| 2,6-Diaryl-imidazo[2,1-b] nih.govfrontiersin.orgmdpi.comthiadiazole derivatives | Carrageenan rat paw edema | Compound 5c showed better activity than diclofenac; no ulcerogenic activity observed. | nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-induced kindling | Showed pronounced anti-inflammatory effect by inhibiting COX-1 and COX-2 in the brain. | mdpi.com |

Other Pharmacological Investigations

The versatility of the thiadiazole scaffold is evident from its activity across a wide range of other pharmacological areas, including antimicrobial, anticancer, and antiviral research.

Antimicrobial Activity: 1,2,3-thiadiazole derivatives have shown potential as antimicrobial agents. mdpi.com For instance, a series of new 1β-methylcarbapenems containing a 1,2,3-thiadiazole moiety exhibited strong antibacterial activity. mdpi.com Similarly, derivatives of 2-amino-1,3,4-thiadiazole have been identified as lead compounds for synthesizing new antimicrobial agents, with some showing better activity than standard drugs against various bacterial and fungal strains. nih.gov

Anticancer Activity: The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows these compounds to potentially interfere with DNA replication in cancer cells. mdpi.com Derivatives of 1,2,3-thiadiazole have been shown to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins. nih.gov Additionally, 1,3,4-thiadiazole derivatives have been developed as dual inhibitors of EGFR and HER-2, which are key targets in breast and lung cancer. mdpi.com

Antiviral Activity: Certain 1,2,3-thiadiazole derivatives have demonstrated potent antiviral properties, particularly against HIV. mdpi.com One thioacetanilide-based 1,2,3-thiadiazole derivative showed remarkable anti-HIV activity, with structure-activity relationship studies indicating that the presence of a nitro group on the phenyl ring significantly enhanced its efficacy. mdpi.com Another study found that a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative was a highly active anti-HIV-1 agent. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR analysis helps in understanding these connections and in designing more potent and selective compounds.

SAR studies have revealed several key trends across different biological activities:

For Anticonvulsant Activity: The substitution pattern on the aromatic rings attached to the thiadiazole core is crucial. The presence of electron-withdrawing groups, such as a chloro group at the para position of a phenyl ring, has been shown to enhance anticonvulsant activity in the MES test. nih.govfrontiersin.org Furthermore, the lipophilicity of the molecule plays a role, with more lipophilic rings contributing to activity. frontiersin.org

For Antidepressant and Anxiolytic Activity: In the 2-amino-5-sulfanyl-1,3,4-thiadiazole series, the nature of the substituent attached to the sulfur atom is a key determinant of CNS activity. The presence of a 3-methoxybenzyl group was found to be optimal for the mixed antidepressant-anxiolytic profile of the most potent compound, 3k. nih.gov

For Anti-inflammatory Activity: The arrangement of aryl groups on fused heterocyclic systems like imidazo[2,1-b] nih.govfrontiersin.orgmdpi.comthiadiazole significantly influences COX-2 selectivity and anti-inflammatory potency. nih.gov Lipophilicity is also a critical factor influencing the biological activity of these anti-inflammatory derivatives. mdpi.com

For Anticancer and Antiviral Activity: The introduction of specific substituents can dramatically alter potency. For anti-HIV activity, a nitro group on a phenyl ring or di-halogen substitution (e.g., 2,4-dibromo) was found to significantly increase antiviral potential. mdpi.com In anticancer derivatives, the type of substituent on the phenyl or thiadiazole ring influences antiproliferative activity against various cancer cell lines. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole-based compounds, several key features have been identified:

The Thiadiazole Ring: This heterocycle is the core pharmacophoric feature. It acts as a constrained pharmacophore, a hydrogen bond acceptor, and a two-electron donor system, which facilitates binding to various biological targets. nih.gov Its bioisosteric relationship with pyrimidine and oxadiazole is fundamental to its broad-spectrum activity. nih.govmdpi.com

Aromatic/Substituted Aryl Moiety: An appropriately substituted phenyl or other aromatic ring is a common feature in active derivatives. The nature and position of substituents (e.g., halogens, methoxy groups, nitro groups) on this ring are critical for modulating potency and selectivity for specific targets, such as anticonvulsant, anti-inflammatory, or antiviral activity. nih.govnih.govmdpi.com

The Linker and Amine Group: In this compound, the aniline group (-NH2) provides a crucial point for further chemical modification and interaction with biological receptors. The way this amine is derivatized (e.g., into amides, imines, or as part of a larger heterocyclic system) significantly impacts the resulting pharmacological profile. frontiersin.orgnih.gov The combination of these features creates a versatile scaffold that can be systematically modified to optimize activity towards a desired therapeutic target.

Rational Design Principles for Enhanced Bioactivity

The rational design of more potent biologically active derivatives of this compound hinges on a thorough understanding of its structure-activity relationships (SAR). By systematically modifying the core structure and observing the resulting changes in biological efficacy, key principles for enhancing bioactivity can be elucidated. These principles guide the strategic placement of various functional groups to optimize interactions with biological targets, thereby increasing potency and selectivity.

A central strategy in the rational design of bioactive thiadiazole compounds involves the principle of molecular hybridization, where the thiadiazole core is combined with other pharmacologically relevant moieties. This approach aims to create hybrid molecules that exhibit synergistic or enhanced biological activities. For instance, the 1,3,4-thiadiazole scaffold has been successfully combined with other heterocyclic systems like pyridine, piperazine, and thiazole to generate compounds with significant anticancer properties. nih.govnih.gov

Furthermore, the introduction of specific substituents on the aryl rings of thiadiazole derivatives plays a crucial role in modulating their biological activity. Studies on various thiadiazole isomers have consistently shown that the nature and position of these substituents can dramatically influence their potency. For example, in a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles designed as Hsp90 inhibitors, the presence of methoxy, ethoxy, or methyl groups on the 5-aryl substituent, along with chloro or ethyl groups on the dihydroxyphenyl moiety, was found to be critical for tight binding to the target protein. nih.gov This highlights the importance of exploring a diverse range of electronic and steric properties in the substituents to identify optimal interactions with the biological target.

The following data tables from various studies on thiadiazole derivatives illustrate some of these rational design principles. While not all are specific to the this compound scaffold, they provide valuable insights into the SAR of the broader thiadiazole class of compounds.

Table 1: Anticancer Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives against MCF-7 cell line. nih.gov

| Compound | Linker and Terminal Group | IC₅₀ (µg/mL) |

| 3 | Acetamide-Pyridinium | 7.56 |

| 4a | Acetamide-4-methylpiperazine | 51.56 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Hsp90 Binding of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole Derivatives. nih.gov

| 5-Aryl Substituent | Dihydroxyphenyl Substituent | Binding to Hsp90 |

| 4-MeOC₆H₄ | Chloro | Tight |

| 4-EtOC₆H₄ | Chloro | Tight |

| 4-MeC₆H₄ | Chloro | Tight |

| 3,4-di-MeOC₆H₃ | Chloro | Tight |

| 4-MeOC₆H₄ | Ethyl | Tight |

| 4-EtOC₆H₄ | Ethyl | Tight |

| 4-MeC₆H₄ | Ethyl | Tight |

| 3,4-di-MeOC₆H₃ | Ethyl | Tight |

This table qualitatively describes the binding affinity as reported in the study.

Table 3: Antiviral Activity of Piperidine-Based 1,2,3-Thiadiazole Derivatives. mdpi.com

| Compound | Activity | IC₅₀ (µg/mL) |

| 94 | Antiviral | 3.59 |

| Lamivudine (Standard) | Antiviral | 14.8 |

IC₅₀: Half-maximal inhibitory concentration.

These examples underscore the importance of systematic structural modification in the rational design of bioactive this compound derivatives. Future research should focus on synthesizing and testing a wider array of derivatives of this specific scaffold to build a more comprehensive SAR profile, which will be instrumental in developing novel therapeutic agents.

Materials Science and Agrochemical Applications of Thiadiazole Derivatives

Applications in Advanced Materials

The unique electronic and structural properties of the thiadiazole nucleus have made its derivatives promising candidates for various advanced materials. However, specific studies detailing the application of 4-(1,2,3-Thiadiazol-4-yl)aniline in these areas are not extensively documented. The following sections outline the potential, largely extrapolated from research on related thiadiazole compounds.

Organic Electronics: Charge Transporting Materials

Thiadiazole derivatives are known for their electron-withdrawing nature, which makes them suitable components in organic electronic materials. They have been incorporated into polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The 1,2,5-thiadiazole (B1195012) isomer, for instance, has been a key building block in the development of n-type organic semiconductors. However, at present, there is a lack of specific research data on the charge transport properties, such as electron and hole mobility, for this compound.

Photonic Materials: Photoluminescence and Photoconductivity

Liquid Crystalline Systems and Mesomorphism

The rigid, planar structure of the thiadiazole ring can be exploited to design liquid crystalline materials. Research has shown that derivatives of 1,3,4-thiadiazole (B1197879) can exhibit mesomorphic behavior, forming nematic and smectic phases. These properties are dependent on the molecular geometry and the nature of the substituent groups. There are currently no specific studies that report on the synthesis and characterization of liquid crystalline systems based on the this compound core or detail its mesomorphic properties.

Corrosion Inhibition Studies

Thiadiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of nitrogen and sulfur atoms, which can coordinate with metal surfaces, and the aromatic ring that contributes to the formation of a protective film. While extensive research exists for 1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole (B142945) derivatives, specific experimental data and detailed mechanistic studies on the corrosion inhibition performance of this compound are not found in the available scientific literature.

Dye Chemistry and Spectroscopic Properties

The chromophoric nature of the thiadiazole ring makes it a valuable component in the synthesis of azo dyes. These dyes have applications in textiles, printing, and as functional materials. The spectroscopic properties of such dyes, including their absorption and emission maxima, are of significant interest. Although the synthesis of azo dyes from various amino-thiadiazole precursors is a common practice, there is a lack of specific reports on the synthesis of azo dyes derived from this compound and their detailed spectroscopic characterization.

Role in Agrochemical Development

Thiadiazole derivatives have made a significant impact on the agrochemical industry, with various compounds being developed as herbicides, fungicides, and insecticides. The biological activity of these compounds is often linked to the specific substitution pattern on the thiadiazole ring. While there is broad research into the agrochemical potential of the thiadiazole family, specific studies detailing the screening, efficacy, and mode of action of this compound as an agrochemical agent are not present in the accessible scientific literature. The compound is listed in patents related to potential Syk protein kinase inhibitors, which could have broad biological implications, but specific agrochemical data is not provided. google.com

Insecticidal Properties

There is no available research data on the insecticidal properties of this compound.

Fungicidal Potential

There is no available research data on the fungicidal potential of this compound.

Herbicidal Applications

There is no available research data on the herbicidal applications of this compound.

Conclusion and Future Research Directions

Recapitulation of Key Academic Findings on 4-(1,2,3-Thiadiazol-4-yl)aniline Research

Academic research directly focused on this compound is still in its nascent stages. The primary available information is centered on its synthesis and basic characterization. The 1,2,3-thiadiazole (B1210528) ring is a recognized pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. mdpi.com The presence of the aniline (B41778) group provides a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivative compounds.

The synthesis of 4-aryl-1,2,3-thiadiazoles, the class of compounds to which this compound belongs, is often achieved through methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net More contemporary, metal-free approaches have also been developed, utilizing N-tosylhydrazones and elemental sulfur. mdpi.com However, specific, detailed synthetic protocols and optimization studies for this compound itself are not extensively documented in publicly available literature.

The key academic finding is, therefore, the identification of this compound as a novel, yet underexplored, chemical entity with significant potential stemming from its constituent chemical motifs. Its structural analogues and the broader class of thiadiazoles have demonstrated considerable promise in various therapeutic areas. mdpi.comnih.gov

Challenges and Limitations in Current Research

The primary limitation in the study of this compound is the scarcity of dedicated research. This lack of focused investigation presents several challenges:

Limited Synthetic Optimization: While general methods for the synthesis of 4-aryl-1,2,3-thiadiazoles exist, the specific conditions and yields for the synthesis of this compound are not well-established. isres.org Challenges in the synthesis of 1,2,3-thiadiazoles can include the use of harsh reagents, the availability of starting materials, and the potential for low yields. mdpi.comisres.org

Lack of Biological Data: There is a significant gap in the literature regarding the biological activity profile of this compound. Without systematic screening, its potential as an antimicrobial, anticancer, or other therapeutic agent remains speculative.

Physicochemical Characterization: Detailed studies on the physicochemical properties of this compound, such as its solubility, stability, and pharmacokinetic profile, are not readily available. This information is crucial for any potential therapeutic development.

Structure-Activity Relationship (SAR) Studies: The absence of a library of derivatives of this compound means that no structure-activity relationship studies have been conducted. SAR studies are essential for optimizing the potency and selectivity of lead compounds. mdpi.com

Prospective Research Avenues

The underexplored nature of this compound presents a fertile ground for future research. The following sections outline key prospective avenues for investigation.

Future research should prioritize the development and optimization of synthetic routes to this compound and its derivatives. This could involve:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis could lead to faster reaction times, higher yields, and a reduction in by-products compared to conventional heating methods. researchgate.net

One-Pot Reactions: The development of one-pot, multi-component reactions for the synthesis of 4-aryl-1,2,3-thiadiazoles could improve the efficiency and sustainability of the synthetic process. researchgate.net

Green Chemistry Approaches: Utilizing greener solvents and catalysts would align with the growing emphasis on sustainable chemical manufacturing.

A crucial area for future research is the comprehensive evaluation of the biological activities of this compound. Given the known activities of other thiadiazole derivatives, screening against a wide range of targets is warranted. mdpi.comnih.gov This includes:

Anticancer Activity: Evaluation against a panel of cancer cell lines is a high priority, as many thiadiazole derivatives have shown potent anticancer effects. nih.gov

Antimicrobial Activity: Screening for antibacterial and antifungal activity is also promising, given the established antimicrobial properties of this class of compounds. nih.gov

Enzyme Inhibition Studies: Investigating the inhibitory activity against specific enzymes, such as kinases, which are often implicated in disease, could reveal its mechanism of action.

Furthermore, the development of derivatives that can act on multiple targets simultaneously is a contemporary approach in drug discovery that could be applied to this scaffold.

The aniline functional group in this compound is an excellent starting point for the synthesis of hybrid molecules. This involves chemically linking the thiadiazole core to other pharmacophores to create novel compounds with potentially synergistic or enhanced biological activities. nih.gov Examples of potential hybrid molecules could include:

Coupling with other Heterocycles: Synthesizing hybrids with other biologically active heterocyclic rings like triazoles, oxadiazoles, or pyrimidines.

Incorporation of Moieties with Known Pharmacological Profiles: Linking the molecule to moieties known to have specific biological activities, such as anti-inflammatory or antiviral agents.

The unique properties of this compound and its future derivatives could be harnessed by integrating them into nanomaterials for advanced drug delivery systems. nih.gov This could lead to:

Improved Bioavailability: Encapsulating the compound in nanoparticles could enhance its solubility and bioavailability. nih.gov

Targeted Delivery: Functionalizing nanoparticles with the thiadiazole compound could enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects. nih.gov

Controlled Release: Designing smart nanomaterials that release the compound in response to specific stimuli (e.g., pH, temperature) at the target site. nih.gov

In-depth Mechanistic Studies at Molecular and Cellular Levels